molecular formula C12H14N2O3S B7857634 1'-(Methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one

1'-(Methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B7857634
M. Wt: 266.32 g/mol
InChI Key: WSOZJSQBEMTXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(Methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one is a synthetic spirooxindole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a spirocyclic framework that incorporates an indolin-2-one core fused to a pyrrolidine ring, a structure reminiscent of biologically active natural alkaloids . The addition of a methylsulfonyl group on the pyrrolidine nitrogen is a key functional modification; the sulfonamide motif is a common pharmacophore known to enhance binding to target proteins and improve physicochemical properties . The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is a privileged structure in pharmaceutical research. Structurally similar compounds have demonstrated a range of promising biological activities. Notably, research on analogs has revealed potent antiproliferative properties against various human cancer cell lines, including MCF7 (breast), HCT116 (colon), and PaCa2 (pancreatic) cancers . Some derivatives in this chemical class have shown efficacy surpassing standard chemotherapeutic agents like sunitinib and 5-fluorouracil, often through multi-targeted inhibitory actions against kinases such as EGFR and VEGFR-2 . Furthermore, the inherent rigidity of the spirocyclic system helps reduce the conformational entropy penalty upon binding to a biological target, which can lead to higher affinity and selectivity . Beyond oncology, this chemotype is also being investigated for central nervous system (CNS) disorders. The core spiro[pyrrolidine-3,3'-oxindole] structure has been identified as a novel chemotype for the 5-HT6 serotonin receptor , a prominent G-protein coupled receptor target for cognitive deficits associated with Alzheimer's disease and schizophrenia . The incorporation of arylsulfonyl groups, like the methylsulfonyl in this compound, is a recognized strategy to increase affinity and selectivity for this receptor . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic uses, or for consumption in any form. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1'-methylsulfonylspiro[1H-indole-3,3'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-18(16,17)14-7-6-12(8-14)9-4-2-3-5-10(9)13-11(12)15/h2-5H,6-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOZJSQBEMTXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one typically involves a multi-step process. One common method includes the [3+2] cycloaddition reaction of isatin, L-proline, and N-phenylmaleimide. This reaction is carried out under reflux conditions using methanesulfonic acid as a catalyst, resulting in the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and ultrasonic irradiation can enhance the efficiency and yield of the synthesis process. These methods allow for rapid and scalable production of the compound with high purity .

Chemical Reactions Analysis

Reactions and Transformations of Spiro[indoline-3,3'-pyrrolidin]-2-ones

  • Conversion to Spiro[indole-3,3'-pyrrolidine]-2'-thiones : Spiro[indole-3,3'-pyrrolidine]-2'-ones can be converted into their "thio" equivalents, spiro[indole-3,3'-pyrrolidine]-2'-thiones .

  • Synthesis of Heterocyclic Scaffolds : Spiro[indole-3,3'-pyrrolidine]-2'-ones can be transformed into heterocyclic scaffolds, such as optically active spiroindolines and spirooxindoles, demonstrating the utility of these compounds in synthesizing more complex structures .

  • Photo-Promoted Construction of 3-Spiro-2-sulfonylimino-indoline Skeletons : Spiro[indoline-3,3′-pyrrolidine]-2-one derivatives can be synthesized via a cascade reaction of 3-diazo-2-sulfonyliminoindolines and N-methoxymethyl-N-[(trimethylsilyl)methyl]benzylamines under the catalysis of TFA and blue light irradiation .

Potential Chemical Reactions Inferred from Related Compounds

  • Alkylation and Acylation : Given the presence of an indoline nitrogen and a pyrrolidinone moiety, 1'-(Methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one could undergo alkylation or acylation reactions at these positions.

  • Sulfonylation : The methylsulfonyl group on the pyrrolidine nitrogen might be modified or removed under specific reaction conditions.

  • Cycloaddition Reactions : The spirocyclic structure may participate in cycloaddition reactions, forming more complex polycyclic systems.

Biological Activity and Significance

  • Aminergic GPCR Ligands : Spiro[pyrrolidinyl-3,3'-oxindole] alkaloids have been investigated as ligands for aminergic G-protein coupled receptors (GPCRs) . Virtual fragment screening identified 2'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one as a chemical starting point .

  • Antiproliferative Properties : Some spiro-3-indolin-2-ones exhibit antiproliferative activity against cancer cell lines. For example, certain derivatives show promising potency against the MCF7 cancer cell line .

  • MDM2 Inhibitors : Spiro[pyrrolidine-3',3"-indoline]-5'-carboxamide derivatives have been developed as Murine Double Minute 2 (MDM2) inhibitors .

Structural Information

  • (3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One : This compound has a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol . Key identifiers include PubChem CID 56940703, InChIKey FQSHLSLQUHZOMV-LLVKDONJSA-N, and SMILES C1CNC[C@@]12C3=CC=CC=C3NC2=O .

Scientific Research Applications

Chemical Structure and Synthesis

1'-(Methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one is characterized by its spirocyclic structure, which is significant for its biological activity. The compound can be synthesized through several methods involving the reaction of indole derivatives with pyrrolidine and sulfonylation processes. The synthesis typically involves:

  • Starting Materials : Indole derivatives, pyrrolidine, and methylsulfonyl chloride.
  • Reagents : Common reagents include triethylamine as a base and solvents like tetrahydrofuran (THF) or ethanol.
  • Procedure : The reaction is conducted under reflux conditions, followed by purification steps such as column chromatography.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antitumor Activity

Several studies have reported the antitumor properties of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives. For instance:

  • Case Study : A derivative was tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .

Antimicrobial Properties

The antimicrobial efficacy of spiro[indoline] compounds has been documented:

  • Study Findings : Compounds similar to this compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be effective at concentrations as low as 10 µg/mL .

Cholinesterase Inhibition

Cholinesterase inhibitors are vital for treating conditions like Alzheimer's disease:

  • Research Insight : Some spiro[indoline] compounds have been identified as potent inhibitors of acetylcholinesterase (AChE), with selectivity profiles suggesting potential use in neurodegenerative disease therapies .

Table 1: Biological Activities of this compound Derivatives

Activity TypeReferenceIC50 / MIC (µg/mL)Mechanism of Action
Antitumor Low micromolarApoptosis induction
Antimicrobial 10Disruption of bacterial cell wall
Cholinesterase Inhibition Effective at low concentrationsAChE inhibition

Mechanism of Action

The mechanism of action of 1’-(Methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group Position : Methylsulfonyl at 1' (antileishmanial) vs. phenylsulfonyl at 1 (5-HT6 ligand) highlights positional sensitivity in receptor binding .
  • Ring Junction : 3,3'-pyrrolidin derivatives (e.g., antileishmanial agents) vs. 3,2'-pyrrolidin derivatives (e.g., anticancer agents) show distinct bioactivity due to spatial orientation .

Pharmacological Profiles

Antileishmanial Activity

  • 1'-(Methylsulfonyl) Derivatives (24a, 24e, 24f, 25d) : Exhibit IC₅₀ values 10–50× higher than amphotericin B but demonstrate low cytotoxicity and LTopIB inhibition .
  • Spiro[indoline-3,2'-pyrrolizin]-2-one (25d) : Less potent (IC₅₀ = 3.55 µM) than 3,3'-pyrrolidin analogues, underscoring the importance of ring size .

5-HT6 Receptor Modulation

  • Compound 17 : Binds to 5-HT6 receptors with sub-µM affinity but lacks a positive ionizable moiety, reducing efficacy compared to classical pharmacophores .

Anticancer Activity

  • p53 Activators : Derivatives like 5-chloro-4',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one restore p53 function, inducing apoptosis in breast cancer cells .

Structure-Activity Relationship (SAR) Insights

  • Chalcone Moieties : Electron-withdrawing groups (e.g., -F, -Cl) enhance antileishmanial potency by improving LTopIB binding .
  • Amino Acid Side Chains: Proline derivatives (e.g., 24e) show higher activity than sarcosine analogues due to conformational rigidity .
  • Spiro-Rearrangement : Unsubstituted pyrido-nitrogen in 5-HT6 ligands necessitates protective groups (e.g., Cbz) to prevent structural rearrangement .

Biological Activity

The compound 1'-(Methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one is part of a broader class of spiro-indole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Recent methodologies have utilized azomethine dipolar cycloaddition techniques to create the spiro structure effectively. The chemical characterization of synthesized compounds is often performed using techniques such as IR spectroscopy, NMR, and X-ray crystallography to confirm the desired molecular structure and purity .

Antitumor Activity

Numerous studies have reported the antitumor properties of spiro-indole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

  • MCF7 (breast cancer) : The compound exhibited an IC50 value comparable to standard chemotherapeutics such as 5-fluorouracil, indicating potent antitumor activity.
  • A431 (skin cancer) : The derivative showed efficacy approximately 9.6 times greater than that of 5-fluorouracil, highlighting its potential as a therapeutic agent .

Antiviral Activity

Recent investigations have also suggested that spiro-indole compounds possess antiviral properties . Specifically, studies have demonstrated that these compounds can inhibit viral replication in models infected with SARS-CoV-2. The most potent derivatives showed efficacy significantly exceeding that of established antiviral agents like chloroquine and hydroxychloroquine .

Antimicrobial Effects

In addition to antitumor and antiviral activities, spiro-indole derivatives have exhibited antimicrobial properties . They are effective against a range of bacterial strains and may serve as potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of spiro-indole derivatives. For example:

  • The presence of methylsulfonyl groups has been linked to enhanced solubility and bioavailability.
  • Substituents on the indole ring significantly influence the antiproliferative potency against cancer cell lines, with halogenated derivatives often showing increased activity .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on MCF7 Cell Line :
    • Compound tested: 6m (R = 4-BrC6H4)
    • IC50: 3.597 µM
    • Comparison: More effective than sunitinib (IC50 = 3.97 µM) .
  • Study on A431 Cell Line :
    • Compound tested: 6m
    • IC50: 2.434 µM
    • Comparison: Significantly more potent than standard chemotherapy agents .

Q & A

Q. What are the common synthetic routes for 1'-(Methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one?

The compound is typically synthesized via 1,3-dipolar cycloaddition using azomethine ylides and indole derivatives under microwave-assisted conditions (e.g., 80–100°C, 20–30 min) . Alternative methods include catalytic protocols, such as Bu4N[Fe(CO)3NO]-catalyzed reactions with ethyl diazoacetate and isocyanides, yielding stereoisomers with enantiomeric ratios up to 95:5 . Multi-component reactions using sulfated titania or iodide/H₂O₂ catalysis are also effective for constructing the spiro-pyrrolidine scaffold .

Q. How is structural characterization performed for spirooxindole derivatives?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Mass Spectrometry (MS) are standard for confirming molecular connectivity and purity. For stereochemical assignment, X-ray crystallography is critical. For example, crystal structures (e.g., CCDC 843674) reveal dihedral angles between the indoline and pyrrolidine rings (e.g., 88.89° in compound 4a), confirming spirojunction geometry . High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy further validate functional groups .

Q. What biological activities have been reported for this compound class?

Derivatives exhibit antileishmanial activity (IC₅₀: 2.4–18.7 µM against Leishmania donovani) , 5-HT₆ receptor antagonism (Ki: 10–100 nM) , and acetylcholinesterase inhibition (IC₅₀: 0.8–2.5 µM) . Antimicrobial activity against Gram-positive bacteria (MIC: 4–16 µg/mL) has also been documented .

Advanced Research Questions

Q. How to design Structure-Activity Relationship (SAR) studies for antileishmanial derivatives?

SAR analysis involves systematic substitution at the pyrrolidine nitrogen (e.g., methylsulfonyl vs. benzyl groups) and indoline aryl positions . For example, electron-withdrawing groups (e.g., -NO₂) at the 4'-position enhance antileishmanial potency (IC₅₀: 2.4 µM) compared to electron-donating groups (IC₅₀: 18.7 µM) . Computational tools like molecular docking (AutoDock Vina) can predict binding to Leishmania protein targets (e.g., trypanothione reductase) .

Q. How does stereochemistry influence pharmacological activity?

Crystal structures (e.g., triclinic P1 symmetry in compound 3′-nitro-4′-(o-tolyl) derivatives) reveal that R²²(8) hydrogen-bonding motifs stabilize active conformations . Enantiomers with (3S,4'R) configurations show 10-fold higher 5-HT₆ receptor affinity than their (3R,4'S) counterparts due to optimal hydrophobic interactions .

Q. How to resolve contradictions in bioactivity data across studies?

Conflicting results (e.g., variable IC₅₀ values for antimicrobial activity) may arise from differences in assay conditions (e.g., bacterial strains, serum content). Normalize data using standard reference compounds (e.g., amphotericin B for antileishmanial assays) and validate via dose-response curves .

Q. What catalytic strategies improve reaction yields in spirooxindole synthesis?

Microwave irradiation reduces reaction times (30 min vs. 24 h) and increases yields (79–81%) by enhancing dipolarophile reactivity . NaBH₃CN-mediated reductive amination minimizes side products in Fe-catalyzed reactions, achieving >90% conversion .

Q. How do crystal packing interactions affect molecular conformation?

Intermolecular N–H···O hydrogen bonds form R²²(8) ring motifs, stabilizing the envelope conformation of the pyrrolidine ring. Substitutions like 4-methoxyphenyl invert the indoline-pyrrolidine dihedral angle (Δθ: 20–30°), altering solubility and bioactivity .

Q. What computational methods predict target binding modes?

Molecular docking (Glide SP/XP) with homology-modeled 5-HT₆ receptors identifies key interactions: (1) hydrogen bonds between the sulfonyl group and Arg100, (2) π-π stacking with Phe107. MM-GBSA binding energy calculations (−40 to −60 kcal/mol) correlate with experimental Ki values .

Q. How to optimize multi-component reactions for spirooxindole libraries?

Use design of experiments (DoE) to vary solvents (1,2-DCE > DMF), catalysts (0.5–2 mol%), and temperatures (25–80°C). For example, Bu4N[Fe(CO)3NO] (1 mol%) in 1,2-DCE at 60°C achieves 85% yield with 95% enantiomeric excess .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1'-(Methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one
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1'-(Methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one

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